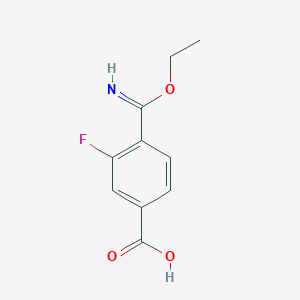

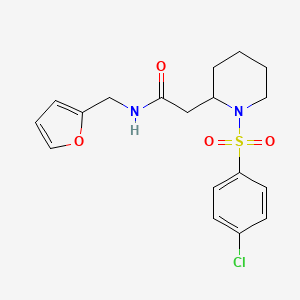

![molecular formula C15H15N3O3S B2546855 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 476308-63-1](/img/structure/B2546855.png)

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide" is a member of the acetamide family of compounds, which are characterized by the presence of an acetamide group attached to a thiazole ring. This particular compound is not directly mentioned in the provided papers, but the papers discuss various acetamide derivatives with thiazole rings and their biological activities, which can provide insights into the potential properties and applications of the compound .

Synthesis Analysis

The synthesis of acetamide derivatives with thiazole rings is a topic of interest due to their potential biological activities. For instance, the paper titled "Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells" discusses the synthesis of a new class of bioactive molecules within this family, which shows high in vitro potency against cancer cell lines . Although the exact synthesis of "this compound" is not detailed, similar synthetic methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can significantly influence their biological activity. In the paper "2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide," the authors describe the crystal structure of a related molecule, highlighting the dihedral angles formed between the acetamide group and the phenyl and thiazole rings . Such structural details are crucial for understanding the interactions of these compounds with biological targets.

Chemical Reactions Analysis

The reactivity of thiazole-containing acetamides can be inferred from studies such as the one on "Thiazolyl N-benzyl-substituted acetamide derivatives," which explores the synthesis of derivatives and their inhibitory activities on Src kinase, a protein involved in cancer progression . The chemical reactivity of these compounds is closely related to their potential as therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are essential for their development as drugs. The paper "pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives" provides insights into the acidity constants of similar compounds, which are important for their solubility and absorption . Additionally, the paper "Experimental and theoretical approach: Chemical activity, charge transfer of DNA/ECT, thermodinamic, spectroscopic, structural and electronic properties of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide molecule" offers a comprehensive analysis of the chemical activity and thermodynamic properties of a related compound .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide and similar compounds have been synthesized and evaluated for their antimicrobial activities. One study focused on the synthesis of new heterocycles incorporating the antipyrine moiety, which were characterized and tested as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008). These compounds have shown promising results against various microbial strains, indicating their potential as therapeutic agents in treating infections.

Anticancer Activities

Research on derivatives of this compound has revealed anticancer activities. A notable study synthesized acetamide derivatives targeting cancer cell lines with significant outcomes (Duran & Demirayak, 2012). These compounds were tested against a panel of 60 different human tumor cell lines, showing high activity against melanoma-type cell lines, which suggests a promising direction for developing new anticancer therapies.

Metabolic Stability Improvement

In the realm of drug development, improving the metabolic stability of compounds is crucial. A study exploring various 6,5-heterocycles as alternatives to the benzothiazole ring found that such modifications could reduce metabolic deacetylation, enhancing the compound's stability (Stec et al., 2011). This research provides valuable insights into designing more stable and effective pharmaceutical agents.

pKa Determination and Drug Development

Determining the acidity constants (pKa) of new compounds is essential in drug development for understanding their pharmacokinetic properties. A study on the pKa determination of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives contributed valuable data for further pharmaceutical applications (Duran & Canbaz, 2013).

Inhibitory Activities on Kinases

Certain derivatives of this compound have been investigated for their inhibitory activities on kinases, enzymes critical in signaling pathways involved in cancer. A study found that such derivatives could inhibit Src kinase, a target in cancer therapy, demonstrating significant anticancer activity (Fallah-Tafti et al., 2011).

Propiedades

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-8-5-9(2)14-10(6-8)22-15(17-14)16-11(19)7-18-12(20)3-4-13(18)21/h5-6H,3-4,7H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLZJDGVHHSDEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CN3C(=O)CCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride](/img/structure/B2546775.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide](/img/structure/B2546776.png)

![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2546778.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2546780.png)

![2-{1-[(5-chloro-1H-indol-2-yl)carbonyl]piperidin-4-yl}-N-isopropylacetamide](/img/structure/B2546782.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2546793.png)